N-(3-chloro-4-formylphenyl)methanesulfonamide
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Overview
Description
N-(3-chloro-4-formylphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H8ClNO3S. It is characterized by the presence of a chloro group, a formyl group, and a methanesulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-formylphenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-formylbenzenesulfonyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-formylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-chloro-4-carboxyphenylmethanesulfonamide.
Reduction: 3-chloro-4-hydroxymethylphenylmethanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-formylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-chloro-4-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Formylphenyl)methanesulfonamide: Similar structure but lacks the chloro group.
N-(3-chloro-4-methylphenyl)methanesulfonamide: Similar structure but has a methyl group instead of a formyl group
Uniqueness
N-(3-chloro-4-formylphenyl)methanesulfonamide is unique due to the presence of both the chloro and formyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
1289064-51-2 |
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Molecular Formula |
C8H8ClNO3S |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
N-(3-chloro-4-formylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H8ClNO3S/c1-14(12,13)10-7-3-2-6(5-11)8(9)4-7/h2-5,10H,1H3 |
InChI Key |
MQTMJDLTNQOQON-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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